An In-depth Technical Guide to Biotin-PEG4-allyl: Structure, Properties, and Applications in Targeted Protein Degradation
An In-depth Technical Guide to Biotin-PEG4-allyl: Structure, Properties, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-allyl is a heterobifunctional chemical linker that integrates three key components: a biotin moiety for high-affinity binding to streptavidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a terminal allyl group for covalent conjugation. This unique combination of features makes it a valuable tool in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the chemical structure, properties, and applications of Biotin-PEG4-allyl, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
Biotin-PEG4-allyl is characterized by a biotin head group, a flexible hydrophilic PEG4 linker, and a reactive allyl tail. The chemical structure is depicted below:
Caption: Chemical structure of Biotin-PEG4-allyl.
Quantitative data for Biotin-PEG4-allyl are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 459.60 g/mol | [1][2] |
| Molecular Formula | C21H37N3O6S | [2] |
| CAS Number | 1643661-79-3 | [1] |
| Purity | Typically ≥98% | [2] |
| Appearance | Varies (consult supplier data) | |
| Solubility | Soluble in DMSO and other organic solvents | |
| Storage Conditions | Store at -20°C for long-term stability |
Core Applications: PROTACs and Bioconjugation
The primary application of Biotin-PEG4-allyl is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, the allyl group of Biotin-PEG4-allyl can be functionalized to attach a ligand that binds to the target protein, while the biotin group can be used for purification, detection, or to attach a ligand for the E3 ligase.
The allyl group offers a versatile handle for various conjugation chemistries. A prominent reaction is the thiol-ene reaction , a "click chemistry" reaction that proceeds under mild conditions with high efficiency. This reaction involves the addition of a thiol group across the allyl double bond, forming a stable thioether linkage. This is particularly useful for conjugating cysteine-containing peptides or other thiol-modified molecules.
Experimental Protocols
While specific protocols for Biotin-PEG4-allyl are not extensively published, the following represents a general methodology for a thiol-ene "click" reaction, a common application for allyl-functionalized molecules.
Protocol: Thiol-Ene Conjugation of a Cysteine-Containing Peptide to Biotin-PEG4-allyl
Materials:
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Biotin-PEG4-allyl
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Cysteine-containing peptide
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Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
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Degassed, anhydrous solvent (e.g., a mixture of acetonitrile and water)
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UV lamp (365 nm)
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Reaction vessel
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Stirring apparatus
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Nitrogen or Argon source
Procedure:
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Preparation of Reactants:
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Dissolve the cysteine-containing peptide in the degassed solvent to a final concentration of 1-10 mM.
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Dissolve Biotin-PEG4-allyl in the same solvent to a slight molar excess (e.g., 1.2 equivalents) compared to the peptide.
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Prepare a stock solution of the photoinitiator in a compatible solvent.
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Reaction Setup:
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In a reaction vessel, combine the peptide solution and the Biotin-PEG4-allyl solution.
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Add the photoinitiator to the reaction mixture (typically 0.1-1 mol% relative to the thiol).
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Purge the reaction vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.
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Initiation and Reaction:
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While stirring, expose the reaction mixture to a 365 nm UV light source.
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Monitor the reaction progress using an appropriate analytical technique, such as HPLC or mass spectrometry, by observing the consumption of the starting materials and the formation of the product. Reaction times can vary from minutes to a few hours.
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Purification:
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Once the reaction is complete, the desired biotinylated peptide can be purified from unreacted starting materials and byproducts using standard techniques like reverse-phase HPLC.
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Characterization:
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Confirm the identity and purity of the final product using mass spectrometry and HPLC.
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Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, where a linker like Biotin-PEG4-allyl connects the target protein ligand and the E3 ligase ligand.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Bioconjugation via Thiol-Ene Reaction
This diagram outlines the logical steps for conjugating a thiol-containing molecule to Biotin-PEG4-allyl.
Caption: Logical workflow for a photo-initiated thiol-ene conjugation.
Conclusion
Biotin-PEG4-allyl is a versatile and valuable reagent for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a biotin handle, a hydrophilic PEG spacer, and a reactive allyl group, makes it particularly well-suited for the synthesis of PROTACs and other bioconjugates. The ability to undergo efficient thiol-ene click chemistry provides a robust method for linking it to various biomolecules. This guide has provided a technical overview of its properties, a general experimental protocol for its application, and visualizations of its role in targeted protein degradation and bioconjugation workflows, serving as a foundational resource for its use in the laboratory.
